

Application Notes and Protocols for Colony Formation Assay Using AZ960

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ960

Cat. No.: B1684624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ960 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors.[1][2] Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms and other cancers. **AZ960** effectively induces growth arrest and apoptosis in cancer cells by inhibiting the JAK2/STAT pathway and downstream signaling molecules.[1][2] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to assess the long-term effects of cytotoxic agents like **AZ960** on the reproductive integrity of cancer cells. This document provides detailed application notes and protocols for utilizing **AZ960** in a colony formation assay.

Mechanism of Action of **AZ960**

AZ960 is a powerful and specific inhibitor of the JAK2 kinase with a K_i (inhibition constant) of 0.45 nM.[1] It demonstrates selectivity for JAK2 over other JAK family members.[1] The primary mechanism of action involves the inhibition of JAK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2] This disruption of the JAK2/STAT signaling cascade leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and the induction of apoptosis.[1][2]

Furthermore, **AZ960** has been shown to decrease the expression of Pim-1 kinase, a downstream effector of JAK2, which contributes to the inhibition of BAD phosphorylation and ultimately promotes apoptosis.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of **AZ960**

Parameter	Value	Cell Line/Target	Reference
Ki (JAK2)	0.45 nM	Recombinant JAK2	[1]
GI50 (Cell Proliferation)	25 nM	TEL-JAK2 driven Ba/F3 cells	[2]
GI50 (Cell Proliferation)	33 nM	SET-2 (human megakaryoblastic cell line)	[2]

Table 2: Representative Data for a JAK2 Inhibitor in Colony Formation Assay

Note: Specific quantitative data for **AZ960** in a colony formation assay is not readily available in the public domain. The following table presents data for another potent JAK2 inhibitor, Fedratinib, to illustrate the expected outcomes of such an experiment in triple-negative breast cancer (TNBC) cell lines.

Cell Line	Treatment	IC50 (μM) from Colony Formation Assay	Reference
MDA-MB-231	Fedratinib	2.72 ± 0.46	[3]
HS578T	Fedratinib	1.26 ± 0.27	[3]

Experimental Protocols

Protocol 1: Colony Formation Assay with **AZ960**

This protocol outlines the steps for assessing the effect of **AZ960** on the clonogenic survival of adherent cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., SET-2, or other cells with activated JAK2 signaling)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **AZ960** (dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
- Sterile water

Procedure:

- Cell Preparation:
 - Culture cells to ~80% confluency.
 - Wash cells with PBS and detach them using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
- Seeding:
 - Based on the cell line's plating efficiency (determined empirically beforehand), seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 ml of complete

medium per well.

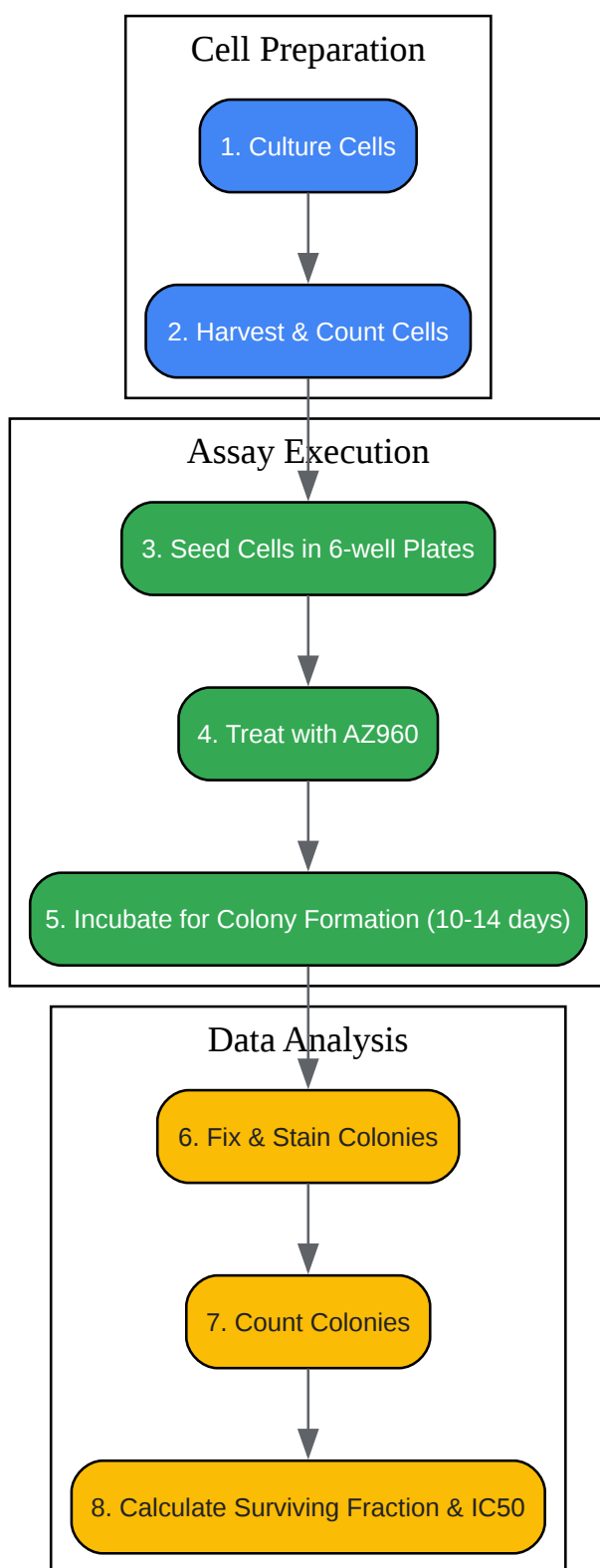
- Ensure even distribution of cells by gently rocking the plates.
- Incubate overnight to allow for cell attachment.
- **AZ960 Treatment:**
 - Prepare serial dilutions of **AZ960** in complete medium from the stock solution. A suggested concentration range is 0.01 μ M to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **AZ960** treatment.
 - Remove the medium from the wells and add the medium containing the different concentrations of **AZ960** or vehicle control.
 - Incubate the plates for the desired treatment duration (e.g., 24 to 72 hours).
- **Colony Formation:**
 - After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium to each well.
 - Incubate the plates for 10-14 days, or until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells.
 - Change the medium every 2-3 days to ensure nutrient availability.
- **Staining and Quantification:**
 - Carefully remove the medium from the wells.
 - Gently wash the wells with PBS.
 - Fix the colonies by adding 1 ml of methanol to each well for 10-15 minutes.
 - Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.

- Incubate at room temperature for 10-20 minutes.
- Remove the crystal violet solution and wash the wells with water until the background is clear.
- Allow the plates to air dry.
- Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter or imaging software.

Data Analysis:

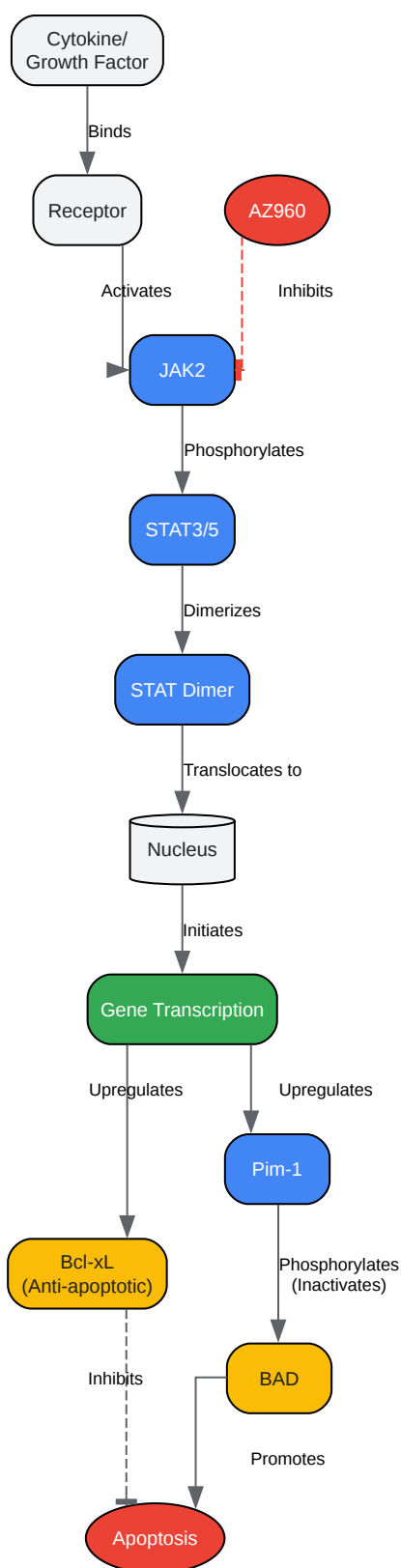
- Plating Efficiency (PE):
 - $PE = (\text{Number of colonies formed in control} / \text{Number of cells seeded in control}) \times 100\%$
- Surviving Fraction (SF):
 - $SF = (\text{Number of colonies formed after treatment} / (\text{Number of cells seeded} \times PE))$
- Dose-Response Curve:
 - Plot the surviving fraction as a function of **AZ960** concentration.
 - Determine the IC₅₀ value, which is the concentration of **AZ960** that inhibits colony formation by 50%.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the colony formation assay with **AZ960**.



[Click to download full resolution via product page](#)

Figure 2. Simplified signaling pathway of **AZ960** action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZ960, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Colony Formation Assay Using AZ960]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684624#colony-formation-assay-using-az960]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com